molecular formula C18H18FN3O B2633562 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea CAS No. 905763-94-2

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea

Cat. No.: B2633562
CAS No.: 905763-94-2
M. Wt: 311.36
InChI Key: QHLYHQXBWSGBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea is a trisubstituted urea derivative featuring a 3,4-dihydro-2H-pyrrol-5-yl group, a 3-fluorophenyl group, and an o-tolyl (2-methylphenyl) substituent. Its molecular formula is C₁₉H₁₉FN₃O (calculated molecular weight: 324.38 g/mol).

The compound’s structural uniqueness lies in its dual substitution on one nitrogen atom (pyrrolidine and fluorophenyl groups) and the o-tolyl group on the adjacent nitrogen. This arrangement may confer distinct physicochemical and biological properties compared to simpler urea derivatives.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-13-6-2-3-9-16(13)21-18(23)22(17-10-5-11-20-17)15-8-4-7-14(19)12-15/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLYHQXBWSGBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Urea Moiety: The urea moiety can be formed by reacting an isocyanate with an amine. In this case, the isocyanate derivative of the fluorophenyl group can react with the amine derivative of the pyrrolidine ring.

    Attachment of the Tolyl Group: The tolyl group can be attached through a Friedel-Crafts acylation reaction, where a toluene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea exhibit various biological activities, which can be categorized as follows:

Anticancer Activity

Several studies have reported significant antiproliferative effects against various cancer cell lines. For example, derivatives of urea compounds have shown promising results in inhibiting cell growth in:

Cell Line GI50 (µM)
A549 (Lung)4.5
MCF7 (Breast)8.0
HCT116 (Colon)6.2

These findings suggest that the compound may possess broad-spectrum anticancer properties, warranting further investigation into its mechanisms of action.

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Similar derivatives have demonstrated activity against common bacterial strains, as shown in the following table:

Compound Bacterial Strain MIC (µM)
Compound AStaphylococcus aureus12.5
Compound BEscherichia coli15.2
Compound CPseudomonas aeruginosa10.8

These results indicate that the compound could be effective against resistant bacterial strains.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to various diseases. For instance:

Enzyme IC50 (µM)
Acetylcholinesterase2.14
Urease6.28

Such enzyme inhibitors are crucial in developing treatments for conditions like Alzheimer's disease and urinary tract infections.

Case Studies

A notable case study involved synthesizing a series of urea derivatives, including those related to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea. The study highlighted their significant antibacterial and anticancer activities, leading to further investigations into their therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield :

  • The presence of bulky or heterocyclic substituents (e.g., thiazole in 8a) correlates with reduced synthetic yields (50.3% for 8a vs. 87.2% for 6a) due to steric hindrance or reactivity challenges .
  • Piperazine-containing derivatives (e.g., 9a) exhibit higher yields (78.1%), likely due to improved solubility or optimized reaction conditions .

Molecular Weight and Complexity :

  • The target compound (324.38 g/mol) is heavier than simpler arylureas (e.g., 6a: 256.1 g/mol) due to its pyrrolidine and o-tolyl groups. Thiazole- and piperazine-containing derivatives (8a, 9a) have even higher molecular weights (362.1–412.3 g/mol), reflecting increased structural complexity .

Positional Isomerism (o-tolyl vs. p-tolyl) :

  • BG14111 () differs from the target compound only in the position of the methyl group on the phenyl ring (p-tolyl vs. o-tolyl). This positional isomerism may influence physicochemical properties such as melting point, solubility, and steric interactions in biological systems .

Biological Activity

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and inflammation modulation. This article synthesizes current research findings, including biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16_{16}H17_{17}F N2_{2}O
  • Molecular Weight : 284.32 g/mol

The presence of the dihydropyrrole moiety and fluorophenyl group suggests potential interactions with biological targets, particularly in pathways related to cancer progression and inflammation.

Anticancer Properties

Research indicates that derivatives of urea compounds exhibit significant anticancer properties. For instance, studies on similar pyrazolyl-urea compounds have demonstrated their ability to inhibit cancer cell migration without affecting cell viability. This is particularly relevant for neuroblastoma cell lines, where compounds like STIRUR 41 inhibited vascular mimicry and migration of HTLA-230 cells, a highly aggressive neuroblastoma variant .

Table 1: Effects of Pyrazolyl-Urea Compounds on Cancer Cell Lines

CompoundCell LineMigration InhibitionViability Impact
STIRUR 13ACNModerateNone
STIRUR 41HTLA-230SignificantNone
BUR 12ACNLowNone

The inhibition of migration is often linked to the modulation of signaling pathways such as MAPK and PI3K, which are critical in cancer metastasis .

Anti-inflammatory Effects

In addition to anticancer properties, the compound may exhibit anti-inflammatory activity. Similar urea derivatives have shown the ability to inhibit neutrophil chemotaxis induced by interleukin-8 (IL-8) and other inflammatory mediators. The inhibition of these pathways suggests a potential therapeutic role in managing inflammatory diseases .

The biological activity of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea may involve several mechanisms:

  • Inhibition of Kinase Activity : Many urea derivatives act as kinase inhibitors, affecting various signaling cascades involved in cell proliferation and migration.
  • Modulation of Cytokine Release : By inhibiting IL-8 and other pro-inflammatory cytokines, these compounds may reduce inflammation and tumor progression.
  • Impact on Vascularization : The ability to inhibit vascular mimicry in cancer cells points towards a potential role in antiangiogenic therapy.

Case Studies

Several studies have highlighted the efficacy of urea derivatives in clinical settings:

  • Study on Neuroblastoma : A detailed evaluation showed that compounds similar to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea significantly reduced the migratory capacity of aggressive neuroblastoma cells without inducing cytotoxicity .
  • Inflammation Models : In models of acute inflammation, similar compounds demonstrated reduced neutrophil infiltration and lower levels of inflammatory cytokines, suggesting their potential for treating inflammatory disorders .

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea be optimized for improved yield and purity?

  • Methodological Answer : The synthesis can be optimized using a stepwise urea-forming reaction. For example, coupling 3-fluorophenyl isocyanate with a pre-functionalized pyrrolidine intermediate (e.g., 3,4-dihydro-2H-pyrrol-5-amine) under anhydrous conditions in dichloromethane, followed by reaction with o-tolyl isocyanate. Temperature control (0–5°C) minimizes side reactions. Purification via Combiflash chromatography (hexane/ethyl acetate gradient) enhances purity, as demonstrated in analogous urea syntheses . Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometry (1.2:1 molar ratio of isocyanate to amine) improves yield.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography (using SHELXL for refinement) provides unambiguous structural confirmation, especially for resolving stereochemistry in the pyrrolidine ring . Complementary techniques include:

  • 1H/13C NMR : Assign peaks using deuterated DMSO to verify substitution patterns (e.g., fluorophenyl vs. o-tolyl groups).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion).
  • IR spectroscopy : Validate urea C=O stretching (~1650–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data for this compound’s binding interactions?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO mixtures) to model dynamic binding modes. Compare with experimental data (e.g., X-ray crystallography or NMR titration) to identify dominant conformations. For example, ternary catalysis strategies (as in enantioconvergent syntheses) may stabilize specific conformers, refining docking predictions . Use software like Schrödinger Suite or AutoDock Vina with force fields adjusted for fluorine’s electronegativity.

Q. What strategies address low enantiomeric purity in the pyrrolidine moiety during synthesis?

  • Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis. For instance, use (R)-BINOL-derived catalysts to induce stereocontrol in pyrrolidine ring formation, as shown in analogous diastereoselective syntheses . Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) and optimize reaction time/temperature to minimize racemization. Post-synthesis recrystallization in ethanol/water mixtures can further enhance ee >98% .

Q. How can researchers design experiments to evaluate selectivity against kinase isoforms (e.g., TRKA vs. TRKB)?

  • Methodological Answer : Use kinase inhibition assays with recombinant proteins:

  • TRKA/TRKB enzymatic assays : Measure IC50 values using ADP-Glo™ kits. Include positive controls (e.g., Entrectinib) .
  • Cellular assays : Test compound efficacy in Ba/F3 cells expressing TRKA (NTRK1) or TRKB (NTRK2) fusions. Western blotting for phosphorylated Trk receptors quantifies selectivity .
  • Structural analysis : Compare binding modes via co-crystallization with TRKA/TRKB active sites to identify residue-specific interactions (e.g., fluorophenyl’s hydrophobic packing vs. TRKA-specific residues) .

Q. What experimental approaches mitigate batch-to-batch variability in biological activity data?

  • Methodological Answer : Standardize synthesis and characterization protocols:

  • Quality control (QC) : Require ≥95% purity (HPLC) and consistent 1H NMR spectra for all batches.
  • Biological replicates : Test each batch in triplicate across multiple cell lines (e.g., KM12 for TRKA-driven tumors).
  • Reference standards : Use a centrally characterized batch as an internal control in all assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer : Solubility discrepancies often stem from aggregation or pH effects. Characterize solubility via:

  • Dynamic light scattering (DLS) : Detect nanoscale aggregates in aqueous buffers.
  • pH-solubility profiling : Adjust buffer pH (4–9) to identify optimal conditions.
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .

Structural and Functional Insights

Q. What role do the 3-fluorophenyl and o-tolyl groups play in target engagement?

  • Methodological Answer : The 3-fluorophenyl group enhances hydrophobic interactions with kinase ATP pockets, while the o-tolyl moiety contributes to π-stacking with conserved phenylalanine residues (e.g., TRKA’s F589). Mutagenesis studies (e.g., F589A mutants) and comparative SAR of analogs (e.g., 3-chlorophenyl vs. 3-fluorophenyl derivatives) validate these interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.